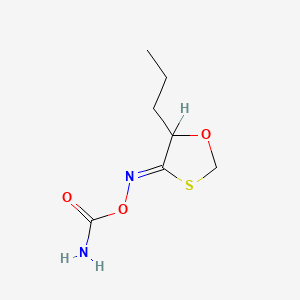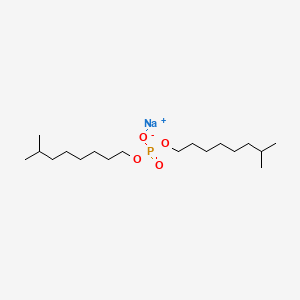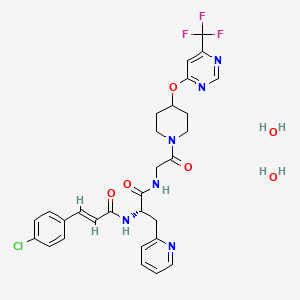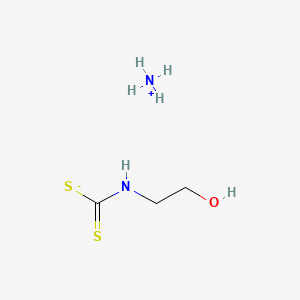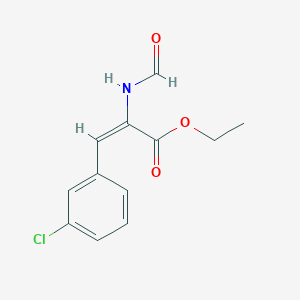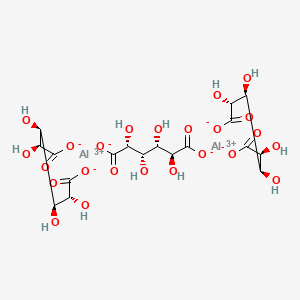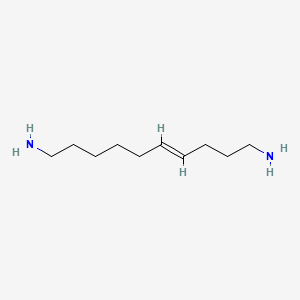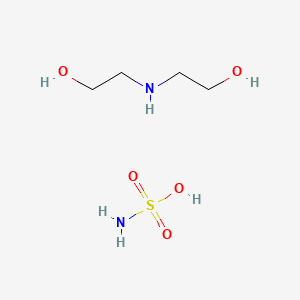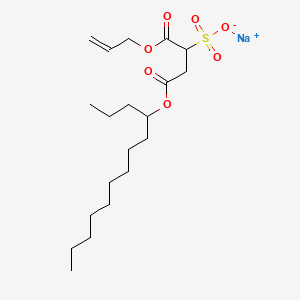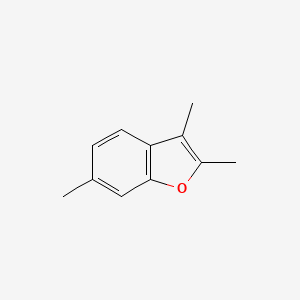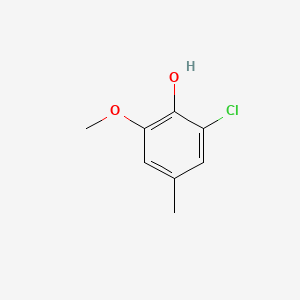
6-Chloro-4-methylguaiacol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-4-methylguaiacol is an organic compound with the molecular formula C8H9ClO2. It is a derivative of guaiacol, which is a phenolic compound containing a methoxy functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 6-Chloro-4-methylguaiacol can be synthesized through several methods. One common approach involves the chlorination of 4-methylguaiacol. This reaction typically requires the use of chlorine gas or a chlorinating agent under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for efficiency and yield, utilizing advanced equipment and reaction conditions to achieve high purity and consistency in the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Chloro-4-methylguaiacol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into less oxidized forms, such as alcohols.
Substitution: It can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Chloro-4-methylguaiacol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Chloro-4-methylguaiacol involves its interaction with reactive oxygen species (ROS). It acts as an antioxidant, scavenging free radicals and reducing oxidative stress in cells. This activity is primarily due to its phenolic structure, which allows it to donate hydrogen atoms or electrons to neutralize ROS . Additionally, it can modulate cellular signaling pathways involved in oxidative stress responses .
Comparaison Avec Des Composés Similaires
4-Methylguaiacol: Similar in structure but lacks the chlorine atom.
4-Ethylguaiacol: Contains an ethyl group instead of a methyl group.
Vanillin: A well-known flavor compound with a similar phenolic structure.
Uniqueness: 6-Chloro-4-methylguaiacol is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific applications where chlorinated compounds are desired .
Propriétés
Numéro CAS |
18268-80-9 |
|---|---|
Formule moléculaire |
C8H9ClO2 |
Poids moléculaire |
172.61 g/mol |
Nom IUPAC |
2-chloro-6-methoxy-4-methylphenol |
InChI |
InChI=1S/C8H9ClO2/c1-5-3-6(9)8(10)7(4-5)11-2/h3-4,10H,1-2H3 |
Clé InChI |
HWWABIOHJVXTMC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)Cl)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



